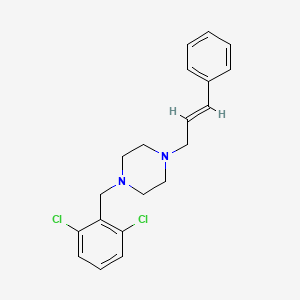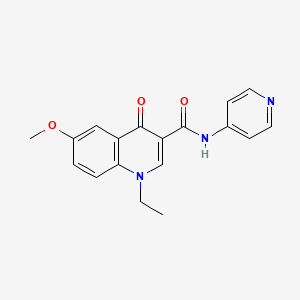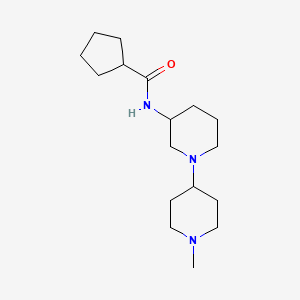![molecular formula C19H16ClNO5 B6131311 DIMETHYL 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE](/img/structure/B6131311.png)
DIMETHYL 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIMETHYL 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a chlorophenyl group and a propenoyl group attached to a terephthalate backbone. It is primarily used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE typically involves the reaction of dimethyl terephthalate with 3-(2-chlorophenyl)-2-propenoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
DIMETHYL 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
DIMETHYL 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of DIMETHYL 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways and processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- DIMETHYL 2-[(CHLOROACETYL)AMINO]TEREPHTHALATE
- DIMETHYL 2-(((4-CHLORO-2-METHYLPHENOXY)ACETYL)AMINO)TEREPHTHALATE
Uniqueness
DIMETHYL 2-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE is unique due to its specific structural features, such as the presence of the (E)-3-(2-chlorophenyl)-2-propenoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of novel compounds and in the study of specific biochemical pathways.
Propiedades
IUPAC Name |
dimethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5/c1-25-18(23)13-7-9-14(19(24)26-2)16(11-13)21-17(22)10-8-12-5-3-4-6-15(12)20/h3-11H,1-2H3,(H,21,22)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUJRCWRGFOLRA-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B6131252.png)

![ethyl 4-{(5Z)-2-imino-4-oxo-5-[(2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-1,3-thiazolidin-3-yl}benzoate](/img/structure/B6131283.png)
![2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B6131294.png)


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6131319.png)

![1-(2-methoxyphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6131335.png)

![2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
